N-octadecanoyl-alanine
Overview
Description
N-octadecanoyl-alanine, also known as N-octadecanoyl-L-alanine, is a compound that belongs to the class of N-acyl amino acids. It is characterized by the presence of an octadecanoyl group (derived from octadecanoic acid) attached to the amino acid alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-octadecanoyl-alanine can be synthesized through an enzyme-catalyzed process that involves the acylation of alanine with octadecanoic acid. The reaction typically employs lipase enzymes to catalyze the formation of the amide bond between the carboxyl group of octadecanoic acid and the amino group of alanine . The reaction conditions often include mild temperatures and neutral pH to optimize enzyme activity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of bioreactors where the enzyme-catalyzed reaction can be scaled up. The process may also include steps for the purification of the product, such as crystallization or chromatography, to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: N-octadecanoyl-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-octadecanoyl-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-octadecanoyl-alanine involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and signaling pathways . These interactions are mediated by the hydrophobic octadecanoyl group and the hydrophilic alanine moiety, which together influence the compound’s behavior in biological systems .
Comparison with Similar Compounds
N-lauroyl-L-alanine: Similar in structure but with a shorter acyl chain (lauroyl group).
N-lauroyl-L-leucine: Another N-acyl amino acid with a different amino acid (leucine) and a lauroyl group.
N-lauroyl-L-phenylalanine: Contains a phenylalanine residue and a lauroyl group.
Uniqueness: N-octadecanoyl-alanine is unique due to its longer acyl chain (octadecanoyl group), which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and in applications requiring strong hydrophobic interactions .
Properties
IUPAC Name |
(2S)-2-(octadecanoylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZIMGIUGBXMOC-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557473 | |
Record name | N-Octadecanoyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14246-60-7 | |
Record name | N-Octadecanoyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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